![molecular formula C11H14N4O B2467217 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034571-88-3](/img/structure/B2467217.png)

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

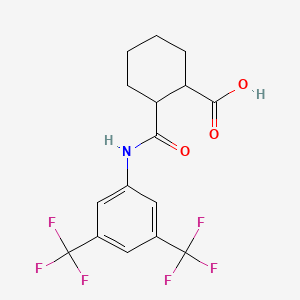

“4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” is a compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They have attracted widespread interest due to their similarity with nitrogenous bases found in DNA and RNA and their potential applicability as tyrosine kinase inhibitors .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidin-7(8H)-ones has been described in various studies . A general synthetic methodology for the synthesis of 4-substituted-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones has been reported . This involves cross-coupling reactions, such as Ullmann, Buchwald–Hartwig, Suzuki–Miyaura, or Sonogashira reactions, catalyzed by Cu or Pd .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research into the synthesis and chemical properties of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives reveals a broad interest in their potential applications. For instance, the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones through thermal cyclization and decarboxylation has been explored, highlighting the chemical versatility and potential for further chemical modifications of these compounds (Molnár et al., 2009).

Biological Activities and Potential Therapeutic Applications

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor underlines the therapeutic potential of pyrido[2,3-d]pyrimidin-7(8H)-one derivatives in cancer treatment. This compound, demonstrating selective inhibition of HDACs and significant antitumor activity, illustrates the critical role these derivatives can play in the development of new anticancer drugs (Zhou et al., 2008).

Structural Studies and Crystallography

The study of tautomeric forms and crystal structures of pyrimidin-4-one derivatives, including those related to 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, contributes to our understanding of their chemical behavior and potential for forming stable crystal structures for pharmaceutical applications. Such research provides insights into the hydrogen-bonding patterns and stability of these compounds in various crystal forms (Gerhardt & Bolte, 2016).

Antimicrobial and Antitumor Screening

The synthesis and biological evaluation of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives, derived from compounds structurally similar to 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one, have shown promising antibacterial and antitumor activities. These studies highlight the potential of these derivatives as leads for the development of new antimicrobial and anticancer agents (Hassaneen et al., 2019).

Zukünftige Richtungen

The future directions for “4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one” could involve expanding the diversity at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones to achieve biological activity against ZAP-70 . This could help scientists design new selective, effective, and safe anticancer agents .

Wirkmechanismus

Target of Action

The compound 4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of pyrido[2,3-d]pyrimidine, which has been reported to have a broad spectrum of activities . The primary targets of this compound include various kinases such as tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cellular processes such as cell growth, proliferation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity. For instance, it acts as an inhibitor of the aforementioned kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates . This process is crucial in signal transduction pathways and regulates various cellular processes such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .

Biochemical Pathways

The inhibition of these kinases disrupts the signal transduction pathways they are involved in, leading to downstream effects that can include the suppression of cell proliferation and induction of cell death . For example, the inhibition of tyrosine kinases can disrupt the signaling pathways that promote cell growth and proliferation, thereby exerting an anti-tumor effect .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation, primarily in cancer cells . By inhibiting the activity of key kinases involved in cell growth and survival, the compound can induce cell death and suppress tumor growth .

Eigenschaften

IUPAC Name |

8-methyl-4-(propan-2-ylamino)pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7(2)14-10-8-4-5-9(16)15(3)11(8)13-6-12-10/h4-7H,1-3H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUWHIXRODYJYCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=C2C=CC(=O)N(C2=NC=N1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(isopropylamino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2467135.png)

![2-[(2-methyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2467139.png)

![2-(Furan-2-yl)-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2467141.png)

![N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2467142.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2467144.png)

![(E)-4-(Dimethylamino)-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]but-2-enamide](/img/structure/B2467151.png)

methanone](/img/structure/B2467152.png)

![9-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2467154.png)

![N-[[4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2467155.png)